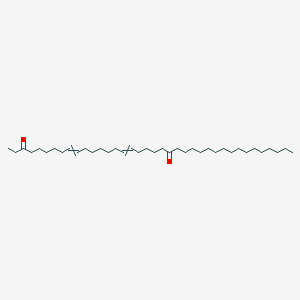
Octatriaconta-9,16-diene-3,22-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octatriaconta-9,16-diene-3,22-dione is a chemical compound with the molecular formula C38H70O2 It is characterized by the presence of two double bonds at the 9th and 16th positions and two ketone groups at the 3rd and 22nd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octatriaconta-9,16-diene-3,22-dione can be achieved through various organic reactions. One common method involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione using mineral acids in organic solvents . This reaction typically requires strong acids such as sulfuric acid, phosphoric acid, or methanesulfonic acid, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Octatriaconta-9,16-diene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Octatriaconta-9,16-diene-3,22-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Octatriaconta-9,16-diene-3,22-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
Octatriaconta-9,16-diene-3,22-dione can be compared with other similar compounds, such as:
Androsta-4,9(11)-diene-3,17-dione: A key intermediate in the synthesis of physiologically active compounds.
Pregna-1,4,9(11),16(17)-tetraene-3,20-dione: Used as a precursor for corticosteroid synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
827615-67-8 |
|---|---|
Fórmula molecular |
C38H70O2 |
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
octatriaconta-9,16-diene-3,22-dione |
InChI |
InChI=1S/C38H70O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h17,19,21,24H,3-16,18,20,22-23,25-36H2,1-2H3 |
Clave InChI |
CVTDYYYAWHNCQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCC=CCCCCCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


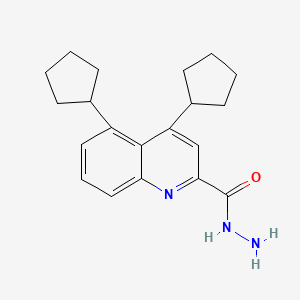

![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
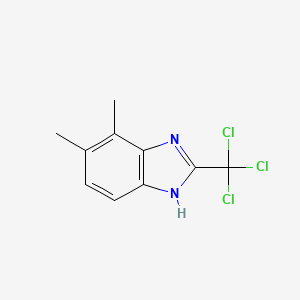
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
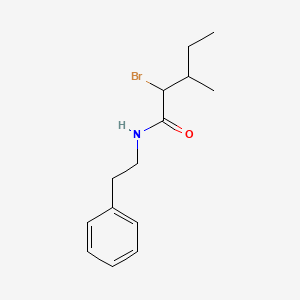
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
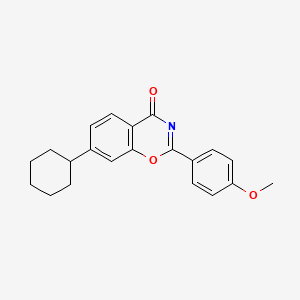
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
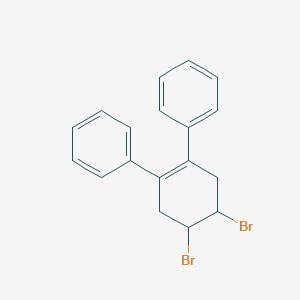

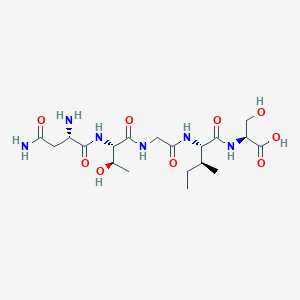
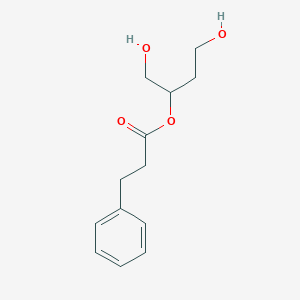
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
